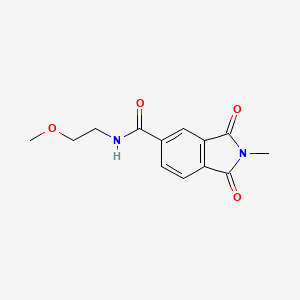

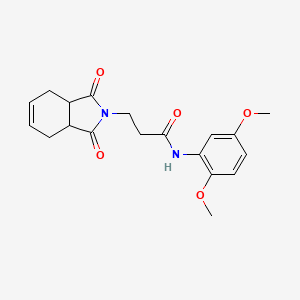

![molecular formula C17H26N2O5S B5487619 1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5487619.png)

1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-[(4-ethoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide” is an organic molecule with the molecular formula C21H35N3O5S . It has a molecular weight of 441.585 Da .

Molecular Structure Analysis

The molecular structure of this compound includes an ethoxyphenyl group, a sulfonyl group, a methoxyethyl group, and a piperidinecarboxamide group . These groups are connected in a specific arrangement to form the complete molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s likely that it would participate in reactions common to compounds with similar functional groups. For example, the sulfonyl group could potentially undergo substitution reactions .科学研究应用

Synthesis of 1,4-Dihydropyridine Derivatives

The compound serves as a precursor in the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives , which are crucial in medicinal chemistry. The innovative tandem reaction involving [4 + 2] cyclization with 1,3-sulfonyl migration from N-allenylsulfonamides and enaminones expands the scope of synthetic methodologies for these multifunctional derivatives .

Electrophilic Aromatic Substitution Reactions

It plays a role in electrophilic aromatic substitution reactions, a fundamental transformation in organic synthesis that allows the introduction of various functional groups into aromatic systems. This process is essential for the diversification of aromatic compounds .

Regioselective Sulfonylcyanation

The compound is used in copper-catalyzed regioselective 1,4-sulfonylcyanation of 1,3-enynes. This protocol provides efficient access to 5-sulfonylpenta-2,3-dienenitrile derivatives , showcasing excellent functional group tolerance and good regioselectivity .

Enantioselective Sulfonylation

It is involved in enantioselective sulfonylation reactions, which proceed through a radical process under mild conditions. This leads to axially chiral compounds with excellent enantioselectivities, regioselectivity, and chemoselectivity .

Development of Biologically Active Molecules

The compound’s structural framework is found in many biologically active molecules. Its derivatives are used to develop new drugs with potential therapeutic applications, such as receptor antagonists and enzyme inhibitors .

Methodological Advancements in Organic Synthesis

The compound contributes to methodological advancements in organic synthesis. It demonstrates versatility and applicability across varied substrates and conditions, presenting promising potential for the development and diversification of unsymmetrical 1,4-dihydropyridine sulfones .

属性

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5S/c1-3-24-15-4-6-16(7-5-15)25(21,22)19-11-8-14(9-12-19)17(20)18-10-13-23-2/h4-7,14H,3,8-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTPPWSPZFLWQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)

![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)

![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5487583.png)

![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)

![4-(1,1-dioxido-4-thiomorpholinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5487594.png)

![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5487602.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487639.png)

![8-(2-furylmethyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5487642.png)